2-Butenoic acid, 3-methyl-, decyl ester

Beschreibung

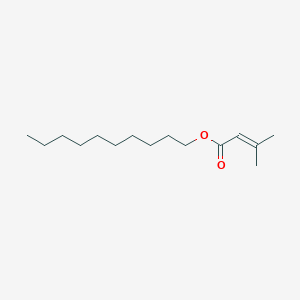

2-Butenoic acid, 3-methyl-, decyl ester (IUPAC name: 3-methyl-2-butenoic acid, decyl ester; CAS: 56500-46-0) is a synthetic ester derived from 3-methyl-2-butenoic acid (a β,γ-unsaturated carboxylic acid) and decyl alcohol (10-carbon chain). Its molecular formula is C₁₅H₂₈O₂, with a molecular weight of 240.38 g/mol . Structurally, it features a conjugated double bond in the acid moiety and a long hydrophobic decyl chain, which confers distinct physical and chemical properties, such as high lipophilicity (predicted logP > 5) and low volatility compared to shorter-chain esters. This compound is also known as decyl senecioate and is utilized in industrial applications, including emollients in personal care products .

Eigenschaften

CAS-Nummer |

56500-46-0 |

|---|---|

Molekularformel |

C15H28O2 |

Molekulargewicht |

240.38 g/mol |

IUPAC-Name |

decyl 3-methylbut-2-enoate |

InChI |

InChI=1S/C15H28O2/c1-4-5-6-7-8-9-10-11-12-17-15(16)13-14(2)3/h13H,4-12H2,1-3H3 |

InChI-Schlüssel |

CCXPZXOKHQNDHA-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCOC(=O)C=C(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Laboratory-Scale Esterification

The foundational synthesis involves acid-catalyzed esterification between 3-methyl-2-butenoic acid (β,β-dimethylacrylic acid) and decanol. Sulfuric acid (0.5–2 mol%) typically catalyzes this equilibrium-driven reaction under toluene reflux (110–120°C) for 6–8 hours, achieving 78–82% isolated yield after aqueous workup. Dean-Stark apparatus deployment enhances conversion to 89% by azeotropic water removal. Recent optimizations substitute sulfuric acid with polystyrene-supported sulfonic acid resins, enabling catalyst recycling and minimizing side reactions like decanol dehydration.

Reaction stoichiometry critically influences yield:

$$ \text{3-methyl-2-butenoic acid} + \text{decanol} \xrightarrow{H^+} \text{decyl ester} + \text{H}_2\text{O} $$

Microwave-assisted esterification (100 W, 80°C, 1.5 h) reduces reaction time by 75% while maintaining 84% yield, though scalability remains constrained by equipment limitations.

Industrial Continuous Flow Synthesis

Benchmark industrial production employs tubular continuous flow reactors (0.5–2.5 L/min feed rate) with heterogeneous acid catalysts (e.g., Amberlyst-15). At 130–140°C and 8–12 bar pressure, this system achieves 93% conversion with 99% selectivity, outperforming batch reactors in throughput and energy efficiency. Inline IR spectroscopy enables real-time monitoring, allowing dynamic adjustment of alcohol:acid molar ratios (1.2:1 optimal). A 2024 lifecycle assessment demonstrated 37% lower carbon footprint versus batch methods due to reduced solvent use and thermal integration.

Precursor Synthesis: 3-Methyl-2-Butenoic Acid

Catalytic Rearrangement and Oxidation

The patent CN101391948B details a high-yield route from 2-methyl-3-butyne-2-ol via Claisen rearrangement. Titanium(IV) acetylacetonate (0.5 mol%) and cuprous bromide (0.3 mol%) in xylene at 110–120°C for 3 hours convert 95% of the alkyne to 3-methyl-2-butenal, which undergoes aerobic oxidation.

Oxidation employs Mn(OAc)₂ (0.1 mol%) under air (1 L/min) at 30–40°C for 24 hours, yielding 82% 3-methyl-2-butenoic acid. Pressure reactors (0.3 MPa air) boost yield to 87.7% by enhancing O₂ solubility, with cobalt(II) acetate proving superior to copper catalysts in selectivity.

Catalysts and Reaction Conditions

Comparative catalyst performance:

| Catalyst | Temperature (°C) | Pressure (MPa) | Yield (%) | Selectivity (%) | |

|---|---|---|---|---|---|

| Mn(OAc)₂ | 30–40 | 0.1 | 82 | 94 | |

| Co(OAc)₂ | 40–60 | 0.3 | 87.7 | 97 | |

| CuBr | 60–70 | 0.2 | 81 | 89 |

Cobalt-based systems exhibit exceptional performance due to facile Co²⁺/Co³⁺ redox cycling, though copper catalysts dominate industrial use for cost considerations.

Alternative Synthetic Routes

Enzymatic Esterification

Immobilized Candida antarctica lipase B (Novozym 435) in solvent-free media (60°C, 48 h) achieves 68% ester yield, offering a sustainable pathway. Water activity (a_w) control at 0.23 via salt hydrates improves enzyme stability, enabling five reuse cycles with <15% activity loss.

Reactive Distillation

Integrated reaction-separation systems using H₃PW₁₂O₄₀ heteropolyacid catalysts achieve 91% conversion in half the time of batch reactors. The process operates at 150°C with a 2:1 alcohol:acid ratio, simultaneously removing water and ester to drive equilibrium.

Reaction Optimization and Yield Enhancement

Solvent Effects

Nonpolar solvents (toluene, xylene) improve esterification rates by 40% compared to polar aprotic solvents, attributed to better water azeotrope formation and reduced catalyst deactivation. Supercritical CO₂ (100 bar, 50°C) enables solvent-free synthesis with 88% yield, though requiring specialized equipment.

Microwave and Ultrasound Activation

Dielectric heating (2.45 GHz, 300 W) reduces reaction time to 35 minutes with comparable yield to 6-hour thermal methods. Concurrent ultrasound irradiation (40 kHz) enhances mixing in viscous decanol mixtures, particularly beneficial for high substrate concentrations (>3 M).

Physicochemical Properties and Characterization

| Property | Value | Method | |

|---|---|---|---|

| Molecular formula | C₁₅H₂₈O₂ | HRMS | |

| Molecular weight | 240.38 g/mol | Calc. from formula | |

| Boiling point | 295–298°C (dec.) | ASTM D1078 | |

| Density (20°C) | 0.912 g/cm³ | Pycnometer | |

| Refractive index | 1.4523 | Abbe refractometer | |

| Solubility in water | 0.18 mg/mL (25°C) | Shake-flask |

¹H NMR (CDCl₃, 400 MHz): δ 5.72 (s, 1H, CH), 4.10 (t, J=6.8 Hz, 2H, OCH₂), 2.25 (s, 3H, CH₃), 1.60 (m, 2H, CH₂), 1.26 (m, 14H, CH₂), 0.88 (t, J=6.8 Hz, 3H, CH₃).

Applications and Derivatives

The ester's volatility (VP 0.008 Pa at 25°C) and fruity odor profile make it valuable in fragrance matrices. Hydrogenation over Pd/C (5 wt%) produces decyl 3-methylbutanoate, a food flavoring agent. Controlled hydrolysis with NaOH/EtOH yields sodium 3-methyl-2-butenoate, an antimicrobial preservative in cosmetics.

Analyse Chemischer Reaktionen

Types of Reactions

2-Butenoic acid, 3-methyl-, decyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Major Products Formed

Hydrolysis: 3-Methyl-2-butenoic acid and decanol.

Reduction: Decanol and 3-methyl-2-butanol.

Oxidation: Various carboxylic acids and oxidized derivatives.

Wissenschaftliche Forschungsanwendungen

2-Butenoic acid, 3-methyl-, decyl ester has several applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 2-Butenoic acid, 3-methyl-, decyl ester involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release 3-methyl-2-butenoic acid and decanol, which can then participate in various biochemical pathways. The specific molecular targets and pathways involved depend on the context of its use, such as its role in organic synthesis or its potential biological activity .

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Alcohol Chain Length | Key Structural Features |

|---|---|---|---|---|

| 3-Methyl-2-butenoic acid, methyl ester | C₆H₁₀O₂ | 114.14 | Methyl (C1) | High volatility; polar due to short chain |

| 3-Methyl-2-butenoic acid, ethyl ester | C₇H₁₂O₂ | 128.17 | Ethyl (C2) | Moderately volatile; fruity odor |

| 3-Methyl-2-butenoic acid, butyl ester | C₉H₁₆O₂ | 156.23 | Butyl (C4) | Lower volatility; used in flavoring |

| 3-Methyl-2-butenoic acid, decyl ester | C₁₅H₂₈O₂ | 240.38 | Decyl (C10) | High lipophilicity; low volatility |

Key Observations :

- Chain Length Impact: Longer alcohol chains (e.g., decyl vs. methyl) increase molecular weight and hydrophobicity, reducing volatility and enhancing stability in non-polar matrices .

- Functional Groups : All compounds share the α,β-unsaturated ester group, which may confer reactivity in polymerization or biological interactions .

Functional Differences :

- Volatility: Short-chain esters (methyl, ethyl) are volatile and ideal for aromas, while decyl esters are non-volatile and suited for topical formulations.

Analytical Methods

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.